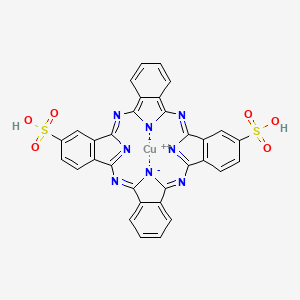
Copper phthalocyanine disulfonic acid
Übersicht
Beschreibung
Copper Phthalocyanine, also known as monastral blue, phthalo blue, helio blue, thalo blue, Winsor blue, phthalocyanine blue, C.I. Pigment Blue 15:2, copper phthalocyanine blue, copper tetrabenzoporphyrazine, Cu-phthaloblue, P.B.15.2, C.I. 74160, and British Rail Blue . It is a bright, crystalline, synthetic blue pigment from the group of dyes based on phthalocyanines .
Synthesis Analysis
Copper Phthalocyanine can be synthesized efficiently in the presence of DBU as a strong base . The synthesized copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature .Molecular Structure Analysis
The molecular orientation transition and resulting morphology of copper phthalocyanine (CuPc) thin films can be induced by solvent–vapour annealing (SVA) in detail . Seven solvents are utilized to tune the morphology of CuPc thin films .Chemical Reactions Analysis
Copper(II) phthalocyanines are utilized as a catalyst for the click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . Acid-leaching can significantly decrease the ORR activity of the CuTSPc/C catalyst .Physical And Chemical Properties Analysis
Copper Phthalocyanine has high chemical, thermal, and light stability . It shows long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Wissenschaftliche Forschungsanwendungen
1. Preparation of CuPc/SiO2 Composite Particles
- Summary of Application : This research focused on improving the dispersibility, thermal stability, and pH adaptability of organic pigments in water. Submicrometer CuPc/SiO2 composite particles were prepared through a simple one-pot wet ball-milling process under acidic conditions without using any organic surfactant .
- Methods of Application : The process involved a simple one-pot wet ball-milling process under acidic conditions without using any organic surfactant. The surface of the CuPc particles was homogeneously decorated with SiO2 nanoparticles (NPs) through hydrogen bonding interactions .
- Results or Outcomes : The CuPc/SiO2 composite particles presented a high aqueous dispersibility and a pH-dependent colloidal stability. Both the thermal stability and color intensity of CuPc were increased by encapsulation of CuPc particles within SiO2 NPs .
2. Polymorphism and Structure Formation in CuPc Thin Films
- Summary of Application : This research investigated the polymorphism and structure formation in CuPc thin films. CuPc is an important compound for application in electronic and optoelectronic devices .
- Methods of Application : The study used reciprocal space mapping using synchrotron radiation in grazing incidence. The unit-cell parameters and the space group were determined by kinematic scattering theory .
- Results or Outcomes : The study proved unequivocally that both structures coexist in vacuum-deposited CuPc thin films on native silicon oxide .
3. Fabrication of Solar Cells
- Summary of Application : CuPc has been used in the fabrication of solar cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
4. Organic Light Emitting Diodes (OLEDs)
- Summary of Application : CuPc is used in the fabrication of Organic Light Emitting Diodes (OLEDs). OLEDs are used in display technology for televisions, mobile phones, and computer monitors due to their high efficiency and color performance .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
5. Gas Sensors
- Summary of Application : CuPc is used in the fabrication of gas sensors. These sensors can detect and measure the concentration of certain gases in an environment .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
6. Transistors
- Summary of Application : CuPc is used in the fabrication of transistors. Transistors are semiconductor devices used to amplify or switch electronic signals and electrical power .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
4. Organic Light Emitting Diodes (OLEDs)
- Summary of Application : CuPc is used in the fabrication of Organic Light Emitting Diodes (OLEDs). OLEDs are used in display technology for televisions, mobile phones, and computer monitors due to their high efficiency and color performance .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
5. Gas Sensors
- Summary of Application : CuPc is used in the fabrication of gas sensors. These sensors can detect and measure the concentration of certain gases in an environment .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
6. Transistors
- Summary of Application : CuPc is used in the fabrication of transistors. Transistors are semiconductor devices used to amplify or switch electronic signals and electrical power .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Zukünftige Richtungen
Copper Phthalocyanine has been extensively studied as low-cost catalyst alternatives to Pt, in particular for the oxygen reduction reaction (ORR) in polymer electrolyte membrane fuel cells (PEMFCs) . It has been widely used as potential photodynamic agents because of their ability to generate singlet oxygen .
Eigenschaften
IUPAC Name |
copper;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,25-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-4-8-20(19)28(34-27)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-26-18-6-2-1-5-17(18)25(33-26)35-29(21)39-31;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCCMJPRSFUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16CuN8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper phthalocyanine disulfonic acid | |
CAS RN |
29188-28-1 | |
| Record name | Cuprate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hydrogen (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen [29H,31H-phthalocyaninedisulphonato(4-)-N29,N30,N31,N32]cuprate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



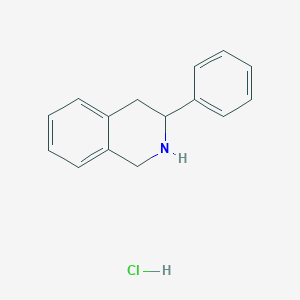
![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)
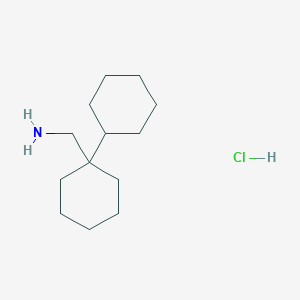
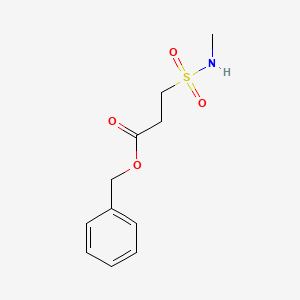
![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)
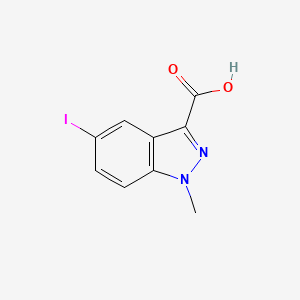
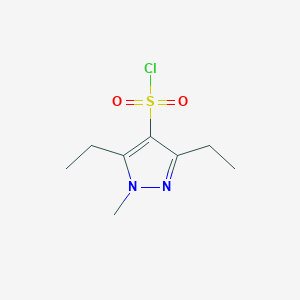
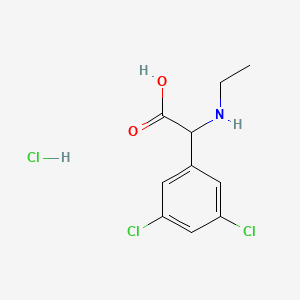
![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
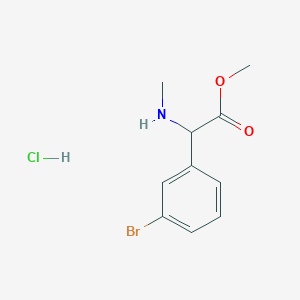
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)